6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole
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Overview
Description
6H-Imidazo[4’,5’:3,4]benzo[1,2-d]oxazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused ring structure, which includes both imidazole and oxazole rings. The unique arrangement of nitrogen and oxygen atoms within its structure imparts distinct chemical and biological properties, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Imidazo[4’,5’:3,4]benzo[1,2-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoxazole with suitable aldehydes or ketones in the presence of a catalyst. Microwave irradiation has also been employed to facilitate the reaction, providing a rapid and efficient route to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as catalyst-free reactions and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6H-Imidazo[4’,5’:3,4]benzo[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
6H-Imidazo[4’,5’:3,4]benzo[1,2-d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6H-Imidazo[4’,5’:3,4]benzo[1,2-d]oxazole involves its interaction with specific molecular targets within cells. It can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, some derivatives of this compound have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
- Benzo[d]imidazo[2,1-b]thiazole
- Benzo[d]oxazole
- Imidazo[2,1-b]thiazole
Comparison: 6H-Imidazo[4’,5’:3,4]benzo[1,2-d]oxazole stands out due to its unique fused ring structure, which combines the properties of both imidazole and oxazole rings. This fusion imparts distinct electronic and steric characteristics, making it more versatile in various applications compared to its individual counterparts .
Properties
CAS No. |
14183-21-2 |
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Molecular Formula |
C8H5N3O |
Molecular Weight |
159.148 |
IUPAC Name |
6H-imidazo[4,5-g][1,3]benzoxazole |
InChI |
InChI=1S/C8H5N3O/c1-2-6-8(12-4-11-6)7-5(1)9-3-10-7/h1-4H,(H,9,10) |
InChI Key |
WAVKBABFYWNQBU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1NC=N3)OC=N2 |
Synonyms |
6H-Imidazo[4,5-g]benzoxazole (8CI) |
Origin of Product |
United States |
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